

Comparative Guide to the Cross-Reactivity of Bikinin with Animal GSK3 Kinases

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Compound of Interest

Compound Name: *Bikinin*

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This guide provides a comparative analysis of **Bikinin**, a known inhibitor of plant Glycogen Synthase Kinase 3 (GSK3), and its potential cross-reactivity with animal GSK3 isoforms. Due to the limited direct experimental data on **Bikinin**'s activity against animal kinases, this document also compares its profile with well-characterized, potent inhibitors of mammalian GSK3.

Introduction to Glycogen Synthase Kinase 3 (GSK3)

Glycogen Synthase Kinase 3 (GSK3) is a highly conserved serine/threonine protein kinase found in all eukaryotes, from plants to mammals.^{[1][2]} In mammals, it is encoded by two genes, resulting in two isoforms: GSK3 α (51 kDa) and GSK3 β (47 kDa).^{[3][4]} These isoforms share 85% overall sequence homology and a remarkable 98% identity within their ATP-binding kinase domains.^[5] GSK3 is a crucial regulator in a multitude of cellular processes, acting as a downstream switch for key signaling pathways, including the Wnt/ β -catenin and PI3K/Akt pathways.^{[1][6][7]} Unlike most kinases, GSK3 is constitutively active in resting cells and is regulated primarily through inhibition.^[6] Its dysregulation is implicated in numerous human diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.^{[8][9][10]}

Bikinin: A Potent Inhibitor of Plant GSK3/Shaggy-like Kinases

Bikinin was identified through a chemical genetics screen as a potent, ATP-competitive inhibitor of plant GSK3/Shaggy-like kinases (ASKs) in *Arabidopsis thaliana*.^{[11][12]} It effectively mimics the effects of the plant hormone brassinosteroid by inhibiting these kinases, leading to the activation of brassinosteroid signaling pathways.^{[11][13]} While **Bikinin** and its derivatives have been characterized for their activity against plant kinases, there is a notable lack of published experimental data quantifying their inhibitory effects on GSK3 kinases from animal species.

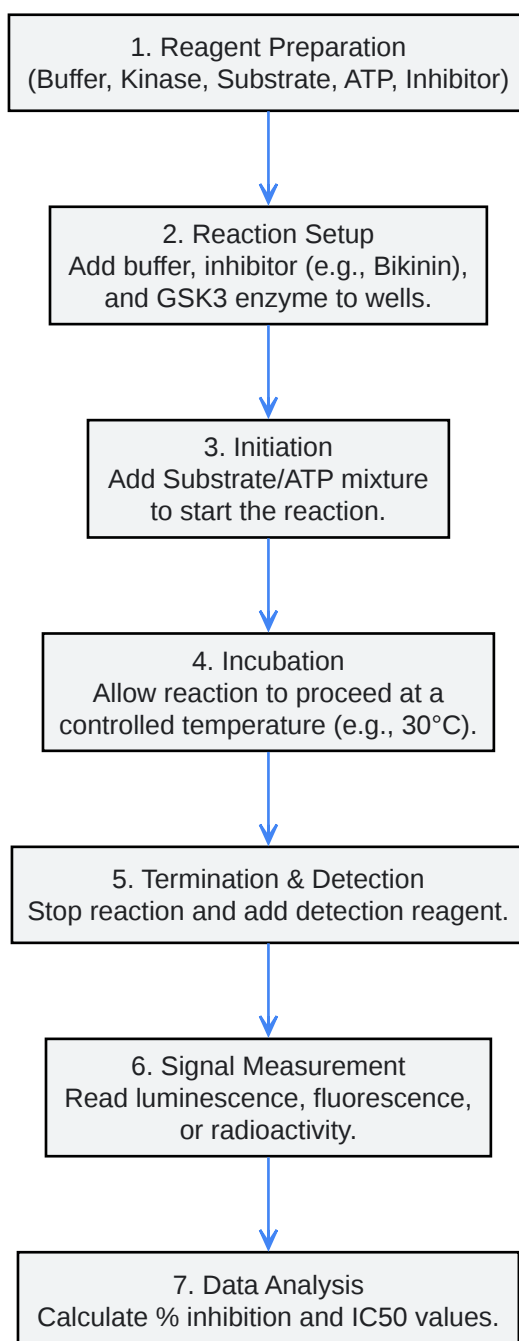
Comparative Analysis of GSK3 Inhibitors

The high degree of conservation in the kinase domain between plant and animal GSK3s suggests a potential for cross-reactivity.^{[5][14]} However, without direct experimental evidence, researchers should turn to inhibitors that have been extensively validated against animal GSK3s. The following table compares **Bikinin** with several well-established inhibitors of human GSK3 α and GSK3 β .

Inhibitor	Type	IC50 hGSK3 α (nM)	IC50 hGSK3 β (nM)	Selectivity Profile
Bikinin	ATP-Competitive	Data Not Available	Data Not Available	Characterized as a potent inhibitor of plant GSK3/Shaggy-like kinases.[11] [13]
CHIR-99021	ATP-Competitive	10	6.7	Considered highly selective for GSK3.[15]
SB-216763	ATP-Competitive	34.3 (murine)	34.3 (murine)	Potent but shows some activity against other kinases like CDK2.[15][16]
AR-A014418	Non-ATP-Competitive	104	38	Shows selectivity for GSK3 over many other kinases.[8][15]
Tideglusib	Non-ATP-Competitive	908	502	An irreversible inhibitor that has been evaluated in clinical trials. [4][8]
ML320	ATP-Competitive	~30	10 - 30	A highly selective inhibitor with a superior kinome-wide selectivity profile compared to CHIR-99021. [15]

Key Signaling Pathways Regulating GSK3

GSK3 activity is tightly controlled by upstream signals, most notably through the PI3K/Akt and Wnt/ β -catenin pathways. Understanding these pathways is critical for contextualizing the effects of GSK3 inhibition.



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